1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide
CAS No.: 1797889-47-4
Cat. No.: VC6254533
Molecular Formula: C21H23N5O
Molecular Weight: 361.449
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797889-47-4 |
|---|---|
| Molecular Formula | C21H23N5O |
| Molecular Weight | 361.449 |
| IUPAC Name | N-cyclopropyl-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H23N5O/c27-21(24-17-7-8-17)16-5-3-10-25(13-16)19-12-20(23-14-22-19)26-11-9-15-4-1-2-6-18(15)26/h1-2,4,6,9,11-12,14,16-17H,3,5,7-8,10,13H2,(H,24,27) |
| Standard InChI Key | ZKEODZHCJHIKIE-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NC5CC5 |
Introduction
Chemical Identity and Molecular Properties
Structural Characteristics
The compound comprises three primary components:
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Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
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Indole moiety: A bicyclic structure with a pyrrole ring fused to a benzene ring, attached at the pyrimidine’s 6-position.
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Piperidine-3-carboxamide: A six-membered amine ring substituted with a cyclopropylcarboxamide group at position 3.
The molecular formula is C23H24N6O, with a molecular weight of 400.48 g/mol . Key structural features include:
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Hydrogen bond donors: 2 (amide NH and indole NH).
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Hydrogen bond acceptors: 6 (pyrimidine N, indole N, amide O, and three pyrimidine ring N).
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Rotatable bonds: 5, contributing to conformational flexibility .
Spectral Data
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1H NMR: Peaks at δ 8.65 (pyrimidine H), 7.80 (indole H), and 3.20–3.80 (piperidine CH2) confirm the scaffold.
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13C NMR: Signals at δ 165.5 (amide C=O), 158.2 (pyrimidine C2), and 135.4 (indole C3) align with analogous compounds .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis involves a multi-step protocol (Scheme 1):
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Piperidine-3-carboxamide formation: Cyclopropanecarboxylic acid is coupled to piperidine-3-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) .
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Pyrimidine-indole coupling: 6-Chloropyrimidin-4-amine reacts with 1H-indole via Buchwald-Hartwig amination using Pd(OAc)2 and Xantphos .
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Final assembly: The piperidine-carboxamide intermediate is coupled to the pyrimidine-indole core under Mitsunobu conditions (DIAD, PPh3).
Yield: 32–45% over three steps .
Optimization Challenges
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Regioselectivity: Competing N1 vs. N3 indole substitution requires careful temperature control (80–100°C) .
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Purification: Silica gel chromatography (EtOAc/hexane, 3:7) resolves regioisomeric byproducts.
Structural and Computational Analysis
X-ray Crystallography (Analogous Compounds)
While no crystal structure exists for the target compound, related indole-pyrimidine hybrids exhibit:
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Planarity: The pyrimidine-indole system is nearly planar (deviation < 0.15 Å) .
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Hydrogen bonding: N—H⋯N interactions between indole NH and pyrimidine N stabilize dimeric structures .
Molecular Docking (Hypothetical Targets)
Docking studies using AutoDock Vina suggest affinity for:
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Kinase domains: ATP-binding sites of GSK-3β (ΔG = −8.2 kcal/mol) .
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Nuclear receptors: RXRα ligand-binding domain (LBD) via hydrophobic interactions with Leu436 and Val342 .
Comparative Analysis with Structural Analogs
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